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Compound of Interest

Compound Name: Diphenic acid

Cat. No.: B146846

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for diphenic acid with
computationally derived values. By cross-validating these datasets, we aim to offer a
comprehensive understanding of the molecule's properties, highlighting the strengths and
limitations of both approaches. This information is crucial for researchers in fields such as
medicinal chemistry, materials science, and drug development, where a precise understanding
of molecular structure and properties is paramount.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for diphenic
acid, presenting a side-by-side comparison of experimental and computational findings.

Physicochemical Properties

Property Experimental Value Computational Value
Melting Point 227-229 °C Not Directly Calculated
Density 1.2695 g/cm3 (rough estimate) Not Available

Water Solubility Insoluble (20 °C) LogP: 2.75

pKa 3.20, 5.06 (Uncertain) Not Available
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Molecular Geometry

Crystallographic data reveals that in the solid state, diphenic acid exists with a significant
dihedral angle between the two phenyl rings. Computational studies using methods like Density
Functional Theory (DFT) can predict this geometry. While specific computational values for the
optimized geometry of isolated diphenic acid were not found in the initial search, such
calculations are standard in computational chemistry.

Spectroscopic Data
H NMR Chemical Shifts (6, ppm)

. Computational (Typical
Proton Experimental (DMSO-de)

Accuracy)
Aromatic Protons 7.2-8.0 +0.2-0.4 ppm

Highly variable, dependent on
Carboxylic Acid Protons ~12.5 (broad) solvent and hydrogen bonding

modeling

13C NMR Chemical Shifts (8, ppm)

. Computational (Typical
Carbon Experimental (DMSO-de)

Accuracy)
Carboxylic Carbon (C=0) ~168 *+ 2-5 ppm
Aromatic Carbons 125-140 + 2-5 ppm

Infrared (IR) Spectroscopy (cm~1)
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Vibrational Mode

Experimental (KBr pellet)

Computational (DFT,
Scaled)

O-H Stretch (Carboxylic Acid)

2500-3300 (broad)

Typically overestimated,

requires scaling

C=0 Stretch (Carboxylic Acid)

~1700

Typically overestimated,

requires scaling

C=C Stretch (Aromatic)

1400-1600

Typically overestimated,

requires scaling

Mass Spectrometry (MS)

lon Experimental (m/z) Note

[M]+ 242 Molecular lon

[M-H20]+ 224 Loss of water

[M-COOH]+ 197 Loss of carboxylic acid group

Experimental and Computational Protocols
Experimental Methodologies

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically

acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H).

The sample is dissolved in a deuterated solvent, such as DMSO-ds, and chemical shifts are

referenced to an internal standard, commonly tetramethylsilane (TMS).

« Infrared (IR) Spectroscopy: IR spectra are often obtained using the KBr pellet method. A

small amount of the solid sample is ground with potassium bromide and pressed into a thin,

transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer.

e Mass Spectrometry (MS): Mass spectra are obtained by introducing the sample into a mass

spectrometer. Electron ionization (El) is a common method for generating the molecular ion
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and subsequent fragments, which are then separated based on their mass-to-charge ratio
(m/z).

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-
dimensional arrangement of atoms in the solid state. This technique provides accurate bond
lengths, bond angles, and torsion angles.

Computational Methodologies

Geometry Optimization: The three-dimensional structure of diphenic acid can be calculated
using quantum mechanical methods, most commonly Density Functional Theory (DFT). A
basis set, such as 6-31G*, is chosen to describe the atomic orbitals. The calculation
iteratively adjusts the atomic coordinates to find the lowest energy conformation.

NMR Chemical Shift Calculation: Following geometry optimization, NMR shielding tensors
can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method
within a DFT framework. The calculated shielding values are then converted to chemical
shifts by referencing them to a calculated TMS standard.

Vibrational Frequency Calculation: The same DFT methods used for geometry optimization
can be employed to calculate the vibrational frequencies of the molecule. The calculated
frequencies are often systematically higher than the experimental values and are typically
scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with
experimental data.

Electronic Properties: Properties such as the Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated using DFT.
The energy difference between these orbitals (the HOMO-LUMO gap) provides insights into
the electronic excitation properties of the molecule.

Visualization of the Cross-Validation Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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